![molecular formula C16H19N3O6S2 B2580323 Methyl (4-((4-(2,4-dioxothiazolidin-3-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate CAS No. 1795090-09-3](/img/structure/B2580323.png)
Methyl (4-((4-(2,4-dioxothiazolidin-3-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate
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Overview
Description
Methyl (4-((4-(2,4-dioxothiazolidin-3-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate is a useful research compound. Its molecular formula is C16H19N3O6S2 and its molecular weight is 413.46. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Activity
Thiazolidine derivatives have been recognized for their antioxidant properties. They can neutralize free radicals and reactive oxygen species, which are implicated in various diseases and aging processes. The sulfur atom in the thiazolidine ring can donate electrons to stabilize free radicals, thus preventing cellular damage .
Antimicrobial Activity
Compounds with a thiazolidine structure have shown significant antimicrobial activity. They can inhibit the growth of bacteria and fungi, making them potential candidates for the development of new antibiotics and antifungals. This is particularly important in the face of rising antibiotic resistance .
Anticancer Activity
Thiazolidine derivatives have been studied for their potential as anticancer agents. They can induce apoptosis in cancer cells and inhibit cell proliferation. Research has shown that these compounds can be effective against various cancer cell lines, including lung and breast adenocarcinoma .
Anti-inflammatory Activity
The anti-inflammatory properties of thiazolidine derivatives make them suitable for the treatment of chronic inflammatory diseases. They can modulate the inflammatory response by affecting cytokine production and inhibiting enzymes involved in the inflammation process .
Antidiabetic Activity
Thiazolidine-2,4-diones, a class of thiazolidine derivatives, are known for their antidiabetic activity. They act as insulin sensitizers and have been used in the treatment of type 2 diabetes. Their ability to improve insulin resistance is a valuable property in managing blood sugar levels .
Neuroprotective Activity
Thiazolidine derivatives have shown promise as neuroprotective agents. They can protect neuronal cells from damage caused by neurotoxic substances and contribute to the treatment of neurodegenerative diseases. Their role in synthesizing neurotransmitters is also crucial for maintaining normal nervous system function .
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which are part of the compound’s structure, have been utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biological pathways, contributing to their diverse therapeutic applications .
Pharmacokinetics
Modifications in physicochemical properties such as size, charge, and lipophilicity are known to improve the pharmacokinetic profile of similar compounds .
Result of Action
Piperidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Action Environment
Environmental factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
properties
IUPAC Name |
methyl N-[4-[4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidin-1-yl]sulfonylphenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O6S2/c1-25-15(21)17-11-2-4-13(5-3-11)27(23,24)18-8-6-12(7-9-18)19-14(20)10-26-16(19)22/h2-5,12H,6-10H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZXTJKRGWCXBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3C(=O)CSC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-((4-(2,4-dioxothiazolidin-3-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate |
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